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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-1,1-diallylurea

CAS No.: 52696-90-9

Cat. No.: B11949276 Get Quote

Executive Summary
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a benchmark systemic herbicide that

inhibits photosynthesis by binding to the D1 protein of the Photosystem II (PSII) complex.[1] It

is optimized for high affinity to the Q_B binding niche.

3-(4-Chlorophenyl)-1,1-diallylurea is a lipophilic analog where the N,N-dimethyl groups are

replaced by bulky allyl groups, and the phenyl ring carries a single chlorine at the para position.

Based on established Structure-Activity Relationships (SAR) for phenylureas, this derivative

exhibits significantly reduced herbicidal activity due to steric hindrance at the target site.

However, its enhanced lipophilicity and reactive allyl termini make it a valuable probe for

studying transport mechanisms, metabolic degradation pathways, or as a scaffold for kinase

inhibitor development in oncology.
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Feature Diuron
3-(4-Chlorophenyl)-1,1-
diallylurea

Primary Application Broad-spectrum Herbicide Research Probe / Intermediate

Target
Photosystem II (D1 Protein,

Q_B site)
Modified affinity (Steric Probe)

Binding Mode High Affinity (Steric fit: Optimal) Low Affinity (Steric fit: Poor)

Lipophilicity (LogP) ~2.8 (Moderate) > 3.5 (High, Predicted)

Key Structural Motif N,N-Dimethyl (Compact) N,N-Diallyl (Bulky, Reactive)

Chemical Structure & Properties[1][2][3][4][5]
The bioactivity difference is driven by the steric profile of the nitrogen substituents. Diuron's

dimethyl group fits precisely into the hydrophobic pocket of the D1 protein. The diallyl derivative

introduces significant bulk, preventing deep penetration into the binding cleft.

Structural Comparison Diagram
Caption: Structural divergence affecting binding affinity. The N,N-diallyl group creates a steric

clash within the D1 protein binding pocket.

Mechanism of Action: The "Steric Gate" Effect
Diuron: The Lock-and-Key Model
Diuron acts by competing with plastoquinone (

) for the binding site on the D1 protein of the PSII reaction center.

Binding: The N-H group forms a hydrogen bond with Serine-264 of the D1 protein.

Fit: The N,N-dimethyl group sits in a hydrophobic cleft lined by Phenylalanine-255.

Result: Electron transport from

to
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is blocked, halting ATP/NADPH production and causing oxidative stress via singlet oxygen
formation.

3-(4-Chlorophenyl)-1,1-diallylurea: The Mismatch
The diallyl derivative fails to inhibit PSII effectively due to two factors:

Steric Exclusion: The allyl groups (

) are significantly larger than methyl groups. They clash with the residues (Phe255, Ala263)
lining the binding pocket, preventing the urea moiety from forming the critical H-bond with
Ser264.

Electronic Effect: The 4-chloro substitution (vs. 3,4-dichloro) slightly reduces the lipophilic

interaction with the protein matrix, though the diallyl groups compensate for overall logP.

Pathway Visualization
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Caption: Comparative Mode of Action. Diuron effectively blocks electron transport, while the

diallyl analog is sterically excluded from the active site.

Experimental Protocols for Comparison
To empirically validate the bioactivity difference, researchers should employ a Hill Reaction

Assay using isolated chloroplasts. This self-validating system measures the rate of

photoreduction of a dye (DCPIP).

Protocol: DCPIP Photoreduction Assay
Objective: Determine the

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b11949276?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11949276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of both compounds on photosynthetic electron transport.

Materials:

Isolated spinach chloroplasts (Type II).

Reaction Buffer: 50 mM Tricine-NaOH (pH 7.6), 100 mM Sorbitol, 5 mM

, 10 mM NaCl.

DCPIP (2,6-dichlorophenolindophenol) solution (0.1 mM).

Test Compounds: Diuron (Standard) and 3-(4-Chlorophenyl)-1,1-diallylurea (Test).

Dissolve in DMSO.

Workflow:

Preparation: Dilute chloroplasts in Reaction Buffer to 20 µg chlorophyll/mL.

Incubation: Add DCPIP (30 µM final) and Test Compound (range:

M to

M).

Control: DMSO only (0% inhibition).

Blank: Boiled chloroplasts (100% inhibition).

Illumination: Expose samples to saturating light (approx. 500 µE/

/s) for 60 seconds.

Measurement: Measure absorbance at 600 nm (

). DCPIP is blue (oxidized) and turns colorless (reduced) upon electron flow.

Inhibition prevents DCPIP reduction, maintaining blue color (

).
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Calculation:

Expected Results:

Diuron: Sharp sigmoidal curve with

.

Diallyl Analog: Flat or shallow curve with

(orders of magnitude less potent).

Safety & Handling
While Diuron is a well-characterized toxicant, the diallyl derivative lacks extensive toxicological

data. Researchers must treat it as a potential alkylating agent due to the allyl moieties.

Hazard Class Diuron
3-(4-Chlorophenyl)-1,1-
diallylurea

GHS Signal WARNING (Carcinogen Cat. 2) WARNING (Predicted Irritant)

Toxicity
Specific Target Organ Toxicity

(Blood, Kidneys)

Potential for skin sensitization

(Allyl groups)

Environmental
Very toxic to aquatic life (M-

factor 10)

Predicted toxic to aquatic life

(High LogP)

Handling Fume hood, Nitrile gloves
Fume hood, Double-gloving

recommended
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Phenylurea herbicides [nies.go.jp]

2. PubChemLite - 3-(4-chlorophenyl)-1,1-diallylurea (C13H15ClN2O)
[pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Comparative Bioactivity Guide: 3-(4-Chlorophenyl)-1,1-
diallylurea vs. Diuron]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11949276#comparing-bioactivity-of-3-4-
chlorophenyl-1-1-diallylurea-vs-diuron]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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